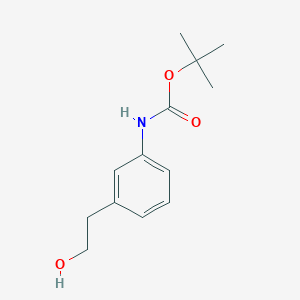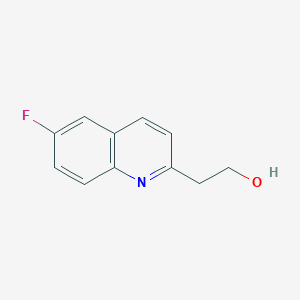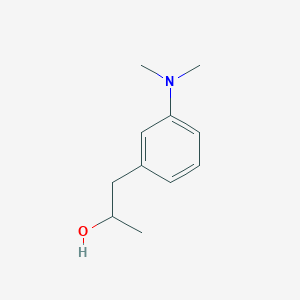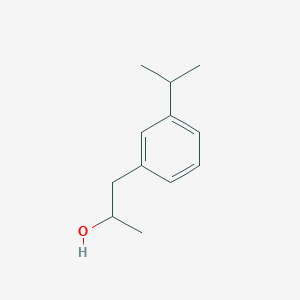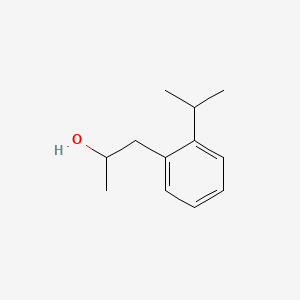
1-(2-Isopropylphenyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isopropylphenyl)-2-propanol is an organic compound characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Isopropylphenyl)-2-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Isopropylphenyl)-2-propanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of the corresponding ketone. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to achieve the reduction efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isopropylphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2-Isopropylphenyl)-2-propanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can yield secondary alcohols or hydrocarbons, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed:
Oxidation: 1-(2-Isopropylphenyl)-2-propanone.
Reduction: Secondary alcohols or hydrocarbons.
Substitution: Halogenated derivatives or sulfonates.
Scientific Research Applications
1-(2-Isopropylphenyl)-2-propanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Isopropylphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its hydrophobic isopropyl group can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
1-(2-Methylphenyl)-2-propanol: Similar structure but with a methyl group instead of an isopropyl group.
1-(2-Ethylphenyl)-2-propanol: Contains an ethyl group in place of the isopropyl group.
1-(2-Propylphenyl)-2-propanol: Features a propyl group instead of an isopropyl group.
Uniqueness: 1-(2-Isopropylphenyl)-2-propanol is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
1-(2-propan-2-ylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(2)12-7-5-4-6-11(12)8-10(3)13/h4-7,9-10,13H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYIYYPZFBZPMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CC(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
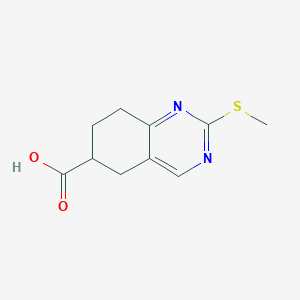
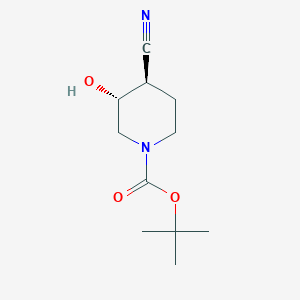
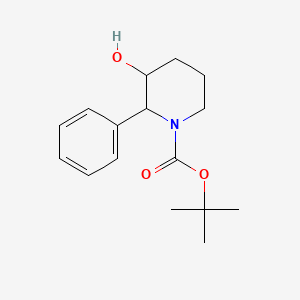
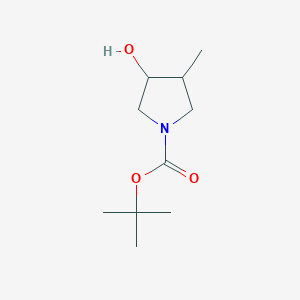
![2-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B7967985.png)
![4-[(Cyclopentyloxy)methyl]benzaldehyde](/img/structure/B7967989.png)
![3-[(Cyclopentyloxy)methyl]benzaldehyde](/img/structure/B7967992.png)
![2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B7968005.png)
![5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B7968009.png)
